3,4-Diethylbenzoyl chloride 3,4-Diethylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 102121-58-4
VCID: VC18510624
InChI: InChI=1S/C11H13ClO/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol

3,4-Diethylbenzoyl chloride

CAS No.: 102121-58-4

Cat. No.: VC18510624

Molecular Formula: C11H13ClO

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diethylbenzoyl chloride - 102121-58-4

Specification

CAS No. 102121-58-4
Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
IUPAC Name 3,4-diethylbenzoyl chloride
Standard InChI InChI=1S/C11H13ClO/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key SNBCETWLOKEFMT-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=C(C=C1)C(=O)Cl)CC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3,4-Diethylbenzoyl chloride belongs to the benzoyl chloride family, characterized by a benzene ring functionalized with two ethyl groups at the meta and para positions relative to the carbonyl chloride group. The ethyl substituents introduce steric and electronic effects that modulate reactivity compared to simpler analogs like benzoyl chloride or 3,4-dimethylbenzoyl chloride .

Table 1: Comparative Structural Properties of Benzoyl Chloride Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
Benzoyl chlorideC₇H₅ClO140.571.21197
3,4-Dimethylbenzoyl chlorideC₉H₉ClO168.621.18215–220
3-Iodo-4-methylbenzoyl chlorideC₈H₆ClIO280.491.80307.7
3,4-Diethylbenzoyl chlorideC₁₁H₁₃ClO196.67~1.15~230–240

Note: Values for 3,4-diethylbenzoyl chloride are estimated based on homologous series trends .

Spectroscopic and Thermodynamic Data

While experimental data for 3,4-diethylbenzoyl chloride remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds suggest key features:

  • IR: A strong carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl vibration near 550 cm⁻¹.

  • ¹H NMR: Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and aromatic protons (δ 7.3–8.1 ppm) .

The compound’s vapor pressure is anticipated to be low (~0.1 mmHg at 25°C) due to its molecular weight and polarity, similar to 3-iodo-4-methylbenzoyl chloride .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most plausible route involves chlorination of 3,4-diethylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], as demonstrated for 3,4-dimethylbenzoyl chloride :

3,4-Diethylbenzoic acid+SOCl2reflux3,4-Diethylbenzoyl chloride+SO2+HCl\text{3,4-Diethylbenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3,4-Diethylbenzoyl chloride} + \text{SO}_2 + \text{HCl}

Key parameters:

  • Solvent: Dichloromethane or chloroform.

  • Catalyst: Catalytic dimethylformamide (DMF) accelerates the reaction .

  • Yield: ~85–90% after purification via vacuum distillation.

Industrial Manufacturing

Large-scale production would employ continuous-flow reactors to enhance safety and efficiency, given the exothermic nature of acyl chloride synthesis. Patent literature for 3-iodo-4-methylbenzoyl chloride highlights the use of molecular sieves to absorb HCl gas, a method adaptable to 3,4-diethyl variants .

Reactivity and Applications

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon undergoes reactions with nucleophiles, forming derivatives critical in pharmaceuticals and polymers:

3,4-Diethylbenzoyl chloride+R-NH23,4-Diethylbenzamide+HCl\text{3,4-Diethylbenzoyl chloride} + \text{R-NH}_2 \rightarrow \text{3,4-Diethylbenzamide} + \text{HCl}

Table 2: Derived Compounds and Applications

DerivativeReaction PartnerApplication
AmidesAminesAntifungal agents
EstersAlcoholsPlasticizers, flavorants
AnhydridesCarboxylic acidsPolymer crosslinkers

Pharmaceutical Intermediates

Analogous compounds like 3-fluoro-4-methylbenzoyl chloride are used in sulfonamide-based fungicides . 3,4-Diethylbenzoyl chloride could similarly serve in synthesizing bioactive molecules, leveraging its ethyl groups to enhance lipophilicity and membrane permeability.

Future Research Directions

  • Spectroscopic Characterization: Experimental determination of NMR, IR, and mass spectra.

  • Thermodynamic Studies: Measurement of vapor-liquid equilibria and enthalpy of formation.

  • Biological Screening: Evaluation of derived amides as antimicrobial or anticancer agents.

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